molecular formula C24H19N5O2S B11247336 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

Cat. No.: B11247336
M. Wt: 441.5 g/mol
InChI Key: RVWZKMXGRLCWEW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide is a complex organic compound that features a benzamide core linked to a triazolothiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide typically involves multiple steps:

    Formation of the Triazolothiadiazole Core: This can be achieved by cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

    Formation of the Benzamide Linkage: The final step involves the coupling of the triazolothiadiazole derivative with benzyloxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazolothiadiazole ring, potentially opening the ring and leading to simpler amine derivatives.

    Substitution: The benzyl and benzyloxy groups can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl and benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial and fungal metabolism. In anticancer applications, it interferes with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
  • 3-(Benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide exhibits unique biological activities due to the specific positioning of the benzyloxy and benzyl groups. This positioning enhances its ability to interact with biological targets, making it more effective in its applications.

Properties

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

3-phenylmethoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C24H19N5O2S/c30-22(20-7-4-8-21(13-20)31-15-18-5-2-1-3-6-18)25-14-17-9-11-19(12-10-17)23-28-29-16-26-27-24(29)32-23/h1-13,16H,14-15H2,(H,25,30)

InChI Key

RVWZKMXGRLCWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)C4=NN5C=NN=C5S4

Origin of Product

United States

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